HDL376

Description

Properties

IUPAC Name |

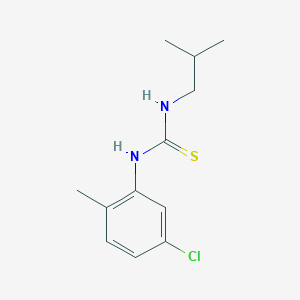

1-(5-chloro-2-methylphenyl)-3-(2-methylpropyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2S/c1-8(2)7-14-12(16)15-11-6-10(13)5-4-9(11)3/h4-6,8H,7H2,1-3H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLONJGXRCEARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=S)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147751-31-3 | |

| Record name | SDZ-HDL-376 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147751313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SDZ-HDL-376 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4KLE87R9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HDL376

For Researchers, Scientists, and Drug Development Professionals

Abstract

HDL376 is a potent and specific small molecule inhibitor of Scavenger Receptor Class B Type I (SR-BI).[1] SR-BI is a critical membrane receptor involved in high-density lipoprotein (HDL) metabolism, reverse cholesterol transport, and cellular signaling. This technical guide delineates the mechanism of action of HDL376, focusing on its direct inhibitory effect on SR-BI-mediated lipid transport and the consequential impact on downstream signaling cascades. The information presented herein is intended to provide a comprehensive resource for researchers in cardiovascular disease, lipid metabolism, and drug development.

Introduction to SR-BI: The Target of HDL376

Scavenger Receptor Class B Type I (SR-BI) is a multi-ligand transmembrane protein that plays a pivotal role in lipid metabolism. Its primary functions include:

-

Selective Lipid Uptake: SR-BI mediates the selective uptake of cholesteryl esters and other lipids from HDL particles into cells, particularly in the liver and steroidogenic tissues. This process is crucial for reverse cholesterol transport, a pathway that removes excess cholesterol from peripheral tissues to the liver for excretion.

-

Bidirectional Cholesterol Flux: SR-BI facilitates the bidirectional movement of free cholesterol between cells and lipoproteins.

-

Cellular Signaling: Beyond its role in lipid transport, SR-BI is involved in initiating intracellular signaling cascades upon ligand binding. These signaling pathways are implicated in various physiological processes, including endothelial function and cell migration.

HDL376: A Specific Inhibitor of SR-BI

HDL376 directly targets SR-BI and inhibits its lipid transport functions.[1] This inhibitory action forms the basis of its mechanism of action and its potential as a pharmacological tool and therapeutic agent.

Quantitative Data on HDL376 Activity

The inhibitory potency of HDL376 on SR-BI-mediated lipid transport has been quantified, providing a key metric for its biological activity.

| Parameter | Value | Cell/System | Reference |

| IC50 | 0.22 µM | Cells and liposomes reconstituted with purified SR-BI | [1] |

Mechanism of Action: Inhibition of SR-BI-Mediated Processes

The primary mechanism of action of HDL376 is the direct inhibition of SR-BI's lipid transport capabilities. This blockade has significant downstream consequences on cellular signaling pathways that are dependent on SR-BI function.

Inhibition of Lipid Transport

HDL376 directly interferes with the ability of SR-BI to mediate the selective uptake of lipids from HDL. This has been demonstrated in both cellular and in vitro reconstituted systems.[1] By blocking this crucial step in reverse cholesterol transport, HDL376 can modulate cellular cholesterol homeostasis.

Modulation of Downstream Signaling Pathways

SR-BI is not merely a lipid transporter; it also functions as a signaling receptor. Its activation initiates intracellular cascades that influence endothelial function and other cellular processes. By inhibiting SR-BI, HDL376 is anticipated to disrupt these signaling pathways.

In endothelial cells, SR-BI interacts with the scaffolding protein PDZ domain-containing protein 1 (PDZK1).[2][3][4] This interaction is crucial for the activation of endothelial nitric oxide synthase (eNOS), an enzyme that produces nitric oxide (NO), a key signaling molecule with vasoprotective effects.[4][5] The binding of HDL to SR-BI initiates a signaling cascade that leads to eNOS activation.[5][6]

Inference of HDL376 Action: By inhibiting SR-BI, HDL376 is expected to prevent the formation of the SR-BI/PDZK1 complex and subsequent activation of eNOS. This would lead to reduced NO production in endothelial cells, a key consideration for its potential physiological effects.

Caption: SR-BI/PDZK1/eNOS signaling pathway and the inhibitory point of HDL376.

SR-BI activation has also been shown to involve the activation of Src family kinases.[7][8] Src kinases are non-receptor tyrosine kinases that play a role in a wide array of cellular processes, including cell growth, migration, and survival.[8][9] The activation of Src kinase downstream of SR-BI can further propagate signals to other pathways, such as the PI3K/Akt pathway.

Inference of HDL376 Action: Inhibition of SR-BI by HDL376 would likely abrogate the activation of Src kinase and its downstream effectors. This could have implications for cellular functions regulated by this pathway.

Caption: SR-BI mediated Src kinase activation and the inhibitory point of HDL376.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of HDL376.

DiI-HDL Uptake Assay

This assay measures the uptake of a fluorescently labeled HDL particle, DiI-HDL, into cells, which serves as a surrogate for SR-BI-mediated lipid uptake.

Materials:

-

Cells expressing SR-BI (e.g., HepG2 or transfected CHO cells)

-

DiI-labeled HDL

-

Unlabeled HDL (for competition)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Fluorometer or fluorescence microscope

Protocol:

-

Seed cells in a 24-well plate and allow them to adhere overnight.[10]

-

Wash the cells with PBS.

-

Incubate the cells with serum-free medium for 2 hours to upregulate SR-BI expression.

-

Pre-incubate the cells with varying concentrations of HDL376 or vehicle control for 1 hour.

-

Add DiI-HDL (e.g., 5 µg/mL) to the wells and incubate for 4 hours at 37°C.[10] For competition experiments, add a 40-fold excess of unlabeled HDL along with the DiI-HDL.[10]

-

Wash the cells three times with cold PBS to remove unbound DiI-HDL.

-

Lyse the cells with a suitable lysis buffer.

-

Measure the fluorescence of the cell lysate using a fluorometer (e.g., excitation/emission ~549/565 nm for DiI).

-

Alternatively, visualize and quantify cellular fluorescence using a fluorescence microscope.

Caption: Experimental workflow for the DiI-HDL uptake assay.

Cellular Cholesterol Efflux Assay

This assay measures the capacity of cells to efflux cholesterol to an acceptor, such as HDL.

Materials:

-

J774 macrophages or other suitable cell line

-

[3H]-cholesterol

-

Serum-free medium

-

HDL or apolipoprotein A-I (apoA-I) as cholesterol acceptors

-

Scintillation counter

Protocol:

-

Label cells by incubating with [3H]-cholesterol in serum-containing medium for 24-48 hours.[11]

-

Equilibrate the labeled cholesterol among intracellular pools by incubating the cells in serum-free medium for 18-24 hours.[11][12]

-

Wash the cells with PBS.

-

Incubate the cells with serum-free medium containing HDL or apoA-I as cholesterol acceptors in the presence of varying concentrations of HDL376 or vehicle control for a defined period (e.g., 4 hours).

-

Collect the medium and lyse the cells.

-

Measure the radioactivity in the medium and the cell lysate using a scintillation counter.

-

Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.

Caption: Experimental workflow for the cellular cholesterol efflux assay.

eNOS Activation Assay

This assay measures the activity of eNOS in endothelial cells by quantifying the conversion of [3H]-L-arginine to [3H]-L-citrulline.[13]

Materials:

-

Human umbilical vein endothelial cells (HUVECs) or other endothelial cells

-

[3H]-L-arginine

-

L-NAME (eNOS inhibitor)

-

Cell lysis buffer

-

Dowex AG50WX-8 resin (sodium form)

-

Scintillation counter

Protocol:

-

Culture endothelial cells to confluence.

-

Pre-treat cells with HDL376 or vehicle control for the desired time.

-

Stimulate the cells with an eNOS activator (e.g., HDL, vascular endothelial growth factor) for a defined period. A set of cells should be pre-treated with L-NAME to determine background.[13]

-

Lyse the cells and incubate the lysate with [3H]-L-arginine.

-

Stop the reaction and separate [3H]-L-citrulline from unreacted [3H]-L-arginine using Dowex resin.

-

Measure the radioactivity of the [3H]-L-citrulline in the eluate using a scintillation counter.

-

eNOS activity is calculated as the L-NAME-sensitive conversion of [3H]-L-arginine to [3H]-L-citrulline.[13]

Src Kinase Activity Assay

This assay measures the activity of Src kinase, often by quantifying the phosphorylation of a specific substrate.

Materials:

-

Cell lysate containing Src kinase

-

Src kinase-specific substrate peptide

-

[γ-32P]ATP

-

Kinase reaction buffer

-

Phosphocellulose paper

-

Scintillation counter

Protocol:

-

Prepare cell lysates from cells treated with HDL376 or vehicle control.

-

Incubate the cell lysate with a Src-specific substrate peptide and [γ-32P]ATP in a kinase reaction buffer at 30°C for 10-20 minutes.

-

Stop the reaction by adding trichloroacetic acid.

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.

-

Measure the radioactivity on the phosphocellulose paper using a scintillation counter to quantify the amount of phosphorylated substrate.

Conclusion

HDL376 is a specific inhibitor of SR-BI-mediated lipid transport.[1] Its mechanism of action is centered on the direct blockade of SR-BI function, which not only affects cellular lipid homeostasis but is also predicted to modulate downstream signaling pathways crucial for endothelial function, such as the eNOS and Src kinase pathways. The experimental protocols provided in this guide offer a framework for the detailed investigation of the cellular and molecular effects of HDL376 and other SR-BI inhibitors. Further research is warranted to fully elucidate the in vivo consequences of SR-BI inhibition by HDL376 and to explore its therapeutic potential in cardiovascular and other diseases.

References

- 1. High density lipoproteins and endothelial functions: mechanistic insights and alterations in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2.6. HDL Cholesterol Efflux Capacity Assay [bio-protocol.org]

- 3. Kinase activity assays Src and CK2 [protocols.io]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Role of the adaptor protein PDZK1 in controlling the HDL receptor SR-BI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An involvement of SR-B1 mediated PI3K-Akt-eNOS signaling in HDL-induced cyclooxygenase 2 expression and prostacyclin production in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interaction of Human OATP1B1 with PDZK1 Is Required for Its Trafficking to the Hepatocyte Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rediscovering SR-BI: Surprising New Roles for The HDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HDL-Mediated Cellular Cholesterol Efflux Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of Endothelial Nitric Oxide (eNOS) Occurs through Different Membrane Domains in Endothelial Cells | PLOS One [journals.plos.org]

HDL376 as a Scavenger Receptor BI Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HDL376, a potent and direct inhibitor of Scavenger Receptor Class B Type I (SR-BI). SR-BI is a key physiological receptor for high-density lipoprotein (HDL) and plays a critical role in reverse cholesterol transport and various signaling pathways. Understanding the interaction of HDL376 with SR-BI is crucial for research into atherosclerosis, lipid metabolism, and related therapeutic areas.

Quantitative Data Summary

HDL376 has been characterized as a direct inhibitor of SR-BI-mediated lipid transport. The following table summarizes the available quantitative data for HDL376's inhibitory activity.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | ~1 µM | Inhibition of SR-BI-mediated lipid transport in cells. | [1] |

| IC50 | 0.22 µM | Direct inhibition of SR-BI-mediated lipid transport in cells and in liposomes reconstituted with purified SR-BI. | [2] |

Mechanism of Action and Signaling Pathway

SR-BI mediates the selective uptake of cholesteryl esters from HDL into cells. Beyond its role in lipid transport, SR-BI also functions as a signaling receptor. The binding of HDL to SR-BI initiates a signaling cascade that is dependent on the adaptor protein PDZK1, which binds to the C-terminal domain of SR-BI. This interaction facilitates the activation of non-receptor tyrosine kinase Src, followed by the activation of phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt). This pathway is implicated in various cellular processes, including cell proliferation and migration. HDL376, by directly inhibiting SR-BI, is expected to attenuate these downstream signaling events.

References

The Role of HDL376 in Lipid Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of HDL376, a potent and selective inhibitor of the Scavenger Receptor Class B Type I (SR-BI). SR-BI is a key player in lipid metabolism, particularly in the reverse cholesterol transport (RCT) pathway, by mediating the selective uptake of cholesteryl esters from high-density lipoprotein (HDL) particles into the liver. This document summarizes the current understanding of HDL376's mechanism of action, its impact on lipid profiles as demonstrated in preclinical studies, and detailed experimental protocols for its use in lipid transport research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize HDL376 as a tool to investigate lipid metabolism and explore its therapeutic potential.

Introduction to HDL376 and its Target: SR-BI

HDL376 is a small molecule inhibitor of Scavenger Receptor Class B Type I (SR-BI)[1]. SR-BI is a multi-functional receptor that plays a critical role in the metabolism of lipoproteins, most notably high-density lipoprotein (HDL)[2]. A primary function of SR-BI is to mediate the selective uptake of lipids, particularly cholesteryl esters, from HDL particles into cells, predominantly in the liver and steroidogenic tissues[2]. This process is a crucial step in the reverse cholesterol transport (RCT) pathway, where excess cholesterol from peripheral tissues is returned to the liver for excretion, a mechanism considered to be anti-atherogenic[3][4][5].

By inhibiting SR-BI, HDL376 provides a valuable tool to probe the physiological and pathophysiological roles of this receptor in lipid transport and cardiovascular disease.

Mechanism of Action of HDL376

HDL376 directly inhibits the lipid transport function of SR-BI[1]. In vitro studies have demonstrated that HDL376 is a potent inhibitor of SR-BI-mediated lipid transport in both cell-based assays and in liposomes reconstituted with purified SR-BI[1]. The inhibition of SR-BI by HDL376 blocks the selective uptake of cholesteryl esters from HDL, leading to an increase in circulating HDL cholesterol levels and an increase in the size of HDL particles. This phenotype is consistent with observations in SR-BI knockout mouse models[2].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the established mechanism of action of HDL376 and a general workflow for studying its effects on cellular cholesterol efflux.

Quantitative Data on the Effects of HDL376 on Lipid Profiles

In vitro studies have established the potency of HDL376 as an SR-BI inhibitor. The half-maximal inhibitory concentration (IC50) for SR-BI-mediated lipid transport has been determined to be approximately 0.22 µM[1].

| Compound | Assay Type | System | IC50 (µM) |

| HDL376 | SR-BI-mediated lipid transport | Cells and reconstituted liposomes | ~0.22[1] |

Preclinical in vivo studies have demonstrated that administration of HDL376 leads to significant alterations in plasma lipid profiles, most notably an increase in HDL cholesterol levels. The effects observed are consistent with the inhibition of SR-BI's function in clearing HDL cholesteryl esters from circulation.

Further quantitative data from in vivo studies, including dose-response relationships for HDL-C, LDL-C, and triglycerides in various animal models, are currently limited in the publicly available literature.

Detailed Experimental Protocols

The following protocols provide a framework for utilizing HDL376 in lipid transport studies.

SR-BI-Mediated Cholesterol Efflux Assay

This assay measures the ability of HDL to accept cholesterol from cells, a process that can be modulated by SR-BI, and thus inhibited by HDL376.

Materials:

-

J774 macrophage cells (or other suitable cell line)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

[3H]-cholesterol

-

HDL (as cholesterol acceptor)

-

HDL376 (dissolved in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Labeling:

-

Plate J774 macrophages in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Label the cells by incubating for 24 hours with RPMI-1640 containing 10% FBS and 1 µCi/mL [3H]-cholesterol.

-

-

Equilibration:

-

Wash the cells twice with PBS.

-

Equilibrate the cells for 18 hours in serum-free RPMI-1640 medium containing 0.2% bovine serum albumin (BSA) to allow for the distribution of the labeled cholesterol throughout the cellular pools.

-

-

Cholesterol Efflux:

-

Wash the cells twice with PBS.

-

Add serum-free RPMI-1640 containing HDL (typically 50 µg/mL) as the cholesterol acceptor.

-

For the experimental group, add HDL376 at the desired concentration (e.g., a range from 0.1 to 10 µM). For the control group, add the equivalent volume of DMSO.

-

Incubate for 4 hours at 37°C.

-

-

Quantification:

-

After incubation, collect the medium from each well.

-

Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 N NaOH).

-

Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.

-

-

Calculation:

-

Calculate the percentage of cholesterol efflux using the following formula: % Efflux = [Radioactivity in medium / (Radioactivity in medium + Radioactivity in cells)] x 100

-

Expected Outcome: Treatment with HDL376 is expected to inhibit SR-BI-mediated cholesterol efflux, resulting in a lower percentage of cholesterol efflux compared to the control group.

In Vivo Evaluation of HDL376 on Plasma Lipid Profile in a Mouse Model

This protocol outlines a general procedure to assess the in vivo effects of HDL376 on plasma lipid levels in mice.

Materials:

-

C57BL/6 mice (or other appropriate strain)

-

HDL376

-

Vehicle (e.g., corn oil or a solution of DMSO/PEG300/Tween-80/saline)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Commercial assay kits for total cholesterol, HDL-C, LDL-C, and triglycerides

Procedure:

-

Animal Acclimation and Grouping:

-

Acclimate mice for at least one week under standard laboratory conditions.

-

Randomly assign mice to a vehicle control group and one or more HDL376 treatment groups with varying doses.

-

-

Drug Administration:

-

Prepare a stock solution of HDL376 in a suitable vehicle.

-

Administer HDL376 or vehicle to the mice daily via oral gavage or intraperitoneal injection for a predetermined period (e.g., 7-14 days).

-

-

Blood Collection:

-

At the end of the treatment period, collect blood samples from the mice via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes.

-

Collect a baseline blood sample before the start of the treatment for comparison.

-

-

Plasma Separation and Lipid Analysis:

-

Centrifuge the blood samples to separate the plasma.

-

Analyze the plasma for total cholesterol, HDL-C, LDL-C, and triglyceride levels using commercially available enzymatic assay kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the lipid profiles of the HDL376-treated groups with the vehicle control group.

-

Analyze the dose-dependent effects of HDL376 on the different lipid parameters.

-

Expected Outcome: Treatment with HDL376 is expected to cause a dose-dependent increase in plasma HDL-C levels. Effects on LDL-C and triglycerides may also be observed and should be carefully documented.

Conclusion

HDL376 is a valuable pharmacological tool for the study of lipid transport, specifically the role of SR-BI in reverse cholesterol transport. Its ability to potently and selectively inhibit SR-BI allows for the detailed investigation of the consequences of blocking this key pathway. The provided experimental protocols offer a starting point for researchers to incorporate HDL376 into their studies to further elucidate the complex mechanisms of lipid metabolism and to explore the potential of SR-BI inhibition as a therapeutic strategy for cardiovascular and other metabolic diseases. Further in vivo studies are warranted to fully characterize the dose-dependent effects of HDL376 on the complete lipid profile and its long-term physiological consequences.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanisms regulating hepatic SR-BI expression and their impact on HDL metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-density lipoprotein metabolism and reverse cholesterol transport: strategies for raising HDL cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDL Function, Dysfunction, and Reverse Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HDL and Reverse Cholesterol Transport: Basic Mechanisms and their Roles in Vascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of HDL376: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

HDL376 is a potent and specific small molecule inhibitor of Scavenger Receptor Class B Type I (SR-BI), a key mediator of high-density lipoprotein (HDL) cholesterol metabolism. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of HDL376. It is intended for researchers and professionals in the fields of cardiovascular disease, lipid metabolism, and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate a deeper understanding of HDL376 and its potential therapeutic applications.

Discovery of HDL376: A High-Throughput Screening Approach

HDL376 was identified through a high-throughput screening (HTS) campaign designed to discover small molecule inhibitors of SR-BI-mediated lipid transport. This effort led to the identification of a class of compounds termed "Blockers of Lipid Transport" (BLTs), of which HDL376 is a prominent member. The screening assay utilized Chinese Hamster Ovary (CHO) cells overexpressing murine SR-BI and monitored the uptake of the fluorescent lipid analog DiI from labeled HDL particles.

The primary discovery of this class of inhibitors was published by Nieland et al. in the Proceedings of the National Academy of Sciences in 2002.[1] This foundational study revealed that these compounds, including HDL376, effectively inhibit the selective uptake of lipids from HDL by SR-BI. A key and unexpected finding from this initial research was that these inhibitors paradoxically enhance the binding of HDL to SR-BI, suggesting a mechanism that uncouples ligand binding from lipid transport.

Mechanism of Action

HDL376 exerts its inhibitory effect by directly targeting SR-BI. The primary mechanism of action is the inhibition of the bidirectional lipid transport facilitated by SR-BI. This includes:

-

Inhibition of Selective HDL Cholesteryl Ester Uptake: HDL376 blocks the transfer of cholesteryl esters from the core of HDL particles into cells, a critical step in reverse cholesterol transport.

-

Inhibition of Cellular Cholesterol Efflux: The compound also impedes the efflux of free cholesterol from cells to HDL, another important function of SR-BI in maintaining cellular cholesterol homeostasis.

A noteworthy characteristic of HDL376 and other BLTs is their ability to increase the affinity of HDL for SR-BI. This suggests that the binding of the inhibitor induces a conformational change in the receptor that locks HDL in a bound state without permitting the subsequent lipid transfer.

Quantitative Data

The following table summarizes the key quantitative parameters reported for HDL376.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 0.22 µM | Inhibition of SR-BI-mediated lipid transport in cells and in liposomes reconstituted with purified SR-BI. | [2] |

Synthesis of HDL376

A plausible synthetic route would involve:

-

Formation of a Hydrazone: Reaction of 2-hexylcyclopentan-1-one with hydrazine monohydrate to form the corresponding hydrazone.

-

Reaction with an Isothiocyanate: Subsequent reaction of the hydrazone with an appropriate isothiocyanate or a related reagent to form the final carbothioamide product.

The synthesis of related hydrazinecarbothioamides has been described in the chemical literature, often involving the reaction of a hydrazide with an isothiocyanate in a suitable solvent like ethanol under reflux.[3]

Experimental Protocols

SR-BI-Mediated DiI-HDL Uptake Assay

This assay is fundamental to identifying and characterizing inhibitors of SR-BI-mediated lipid uptake.

Objective: To quantify the uptake of the fluorescent lipid analog DiI from HDL particles into cells expressing SR-BI.

Materials:

-

CHO cells stably expressing murine SR-BI (ldlA[mSR-BI] cells)

-

DiI-labeled HDL (DiI-HDL)

-

Unlabeled HDL

-

Cell culture medium (e.g., Ham's F-12)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

HDL376 or other test compounds

-

Multi-well plates (e.g., 96-well or 384-well)

-

Fluorescence plate reader or flow cytometer

Protocol:

-

Cell Seeding: Seed ldlA[mSR-BI] cells in multi-well plates at a suitable density to achieve a confluent monolayer on the day of the experiment.

-

Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO2.

-

Compound Incubation: On the day of the assay, remove the culture medium and wash the cells with PBS. Add fresh medium containing the desired concentrations of HDL376 or other test compounds. Incubate for a predetermined period (e.g., 30-60 minutes) at 37°C.

-

DiI-HDL Addition: Add DiI-HDL to each well at a final concentration of approximately 10 µg/mL. For competition experiments, a 40-fold excess of unlabeled HDL can be added to determine specific uptake.

-

Incubation: Incubate the cells with DiI-HDL for 2-4 hours at 37°C, protected from light.

-

Washing: After incubation, remove the medium and wash the cells multiple times with cold PBS to remove unbound DiI-HDL.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., a buffer containing a non-ionic detergent).

-

Quantification: Measure the fluorescence of the cell lysates using a fluorescence plate reader (Excitation/Emission ~549/565 nm). Alternatively, cells can be detached and analyzed by flow cytometry.

-

Data Analysis: Calculate the percentage of inhibition of DiI-HDL uptake for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

NBD-Cholesterol Efflux Assay

This assay measures the ability of HDL to accept cholesterol from cells, a process that can be inhibited by HDL376.

Objective: To quantify the movement of fluorescently labeled cholesterol from macrophages to an extracellular acceptor, such as HDL.

Materials:

-

Macrophage cell line (e.g., THP-1 or J774)

-

NBD-cholesterol

-

HDL or apolipoprotein A-I (ApoA-I) as cholesterol acceptors

-

Cell culture medium (e.g., RPMI-1640)

-

Bovine Serum Albumin (BSA)

-

HDL376 or other test compounds

-

Multi-well plates

-

Fluorescence plate reader

Protocol:

-

Cell Seeding and Differentiation: Seed macrophage precursor cells (e.g., THP-1 monocytes) in multi-well plates and differentiate them into macrophages using an appropriate stimulus (e.g., PMA for THP-1 cells).

-

Cholesterol Loading: Label the cells with NBD-cholesterol (e.g., 1 µg/mL) in serum-free medium for 4-6 hours.

-

Equilibration: Wash the cells and equilibrate them in serum-free medium containing BSA (e.g., 0.1%) for at least 1 hour to allow for the distribution of NBD-cholesterol into cellular pools.

-

Compound and Acceptor Incubation: Remove the equilibration medium and add fresh serum-free medium containing the cholesterol acceptor (e.g., 50 µg/mL HDL) and the desired concentrations of HDL376 or other test compounds.

-

Efflux Period: Incubate the cells for 4-8 hours to allow for cholesterol efflux.

-

Sample Collection: After the incubation, collect the medium (containing the effluxed NBD-cholesterol).

-

Cell Lysis: Lyse the cells in the wells with a suitable lysis buffer.

-

Quantification: Measure the fluorescence of both the collected medium and the cell lysates using a fluorescence plate reader (Excitation/Emission ~468/540 nm).

-

Data Analysis: Calculate the percentage of cholesterol efflux as the ratio of the fluorescence in the medium to the total fluorescence (medium + cell lysate), corrected for background efflux (efflux in the absence of an acceptor). Determine the inhibitory effect of HDL376 by comparing the efflux in the presence of the compound to that of a vehicle control.[4][5][6]

Signaling Pathways

SR-BI is not only a lipid transporter but also a signaling molecule. The binding of HDL to SR-BI can initiate intracellular signaling cascades. The C-terminal domain of SR-BI interacts with the PDZ domain-containing protein 1 (PDZK1), which acts as a scaffold protein. This interaction is crucial for the activation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways.[1][7] These pathways are involved in promoting cell survival and proliferation.

Inhibition of SR-BI's lipid transport function by HDL376 is expected to modulate these signaling events. The following diagram illustrates the established SR-BI signaling pathway and the point of intervention by HDL376.

References

- 1. Frontiers | SR-BI: Linking Cholesterol and Lipoprotein Metabolism with Breast and Prostate Cancer [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. turkjps.org [turkjps.org]

- 4. pubcompare.ai [pubcompare.ai]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay [jove.com]

- 7. SR-BI, a Multifunctional Receptor in Cholesterol Homeostasis and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Primary Target: A Technical Guide to Unraveling the Molecular Interactions of HDL376

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the molecular targets of HDL376, other than its primary target, the Scavenger Receptor Class B Type I (SR-BI), is not extensively available in publicly accessible scientific literature. This guide provides a framework for identifying and characterizing potential off-target interactions of HDL376, based on established methodologies in drug discovery and chemical biology.

Introduction

HDL376 is a small molecule inhibitor of the Scavenger Receptor Class B Type I (SR-BI), a key player in high-density lipoprotein (HDL) cholesterol metabolism.[1][2] By inhibiting SR-BI, HDL376 modulates lipid transport and has been investigated for its potential in managing cardiovascular diseases.[1][3] However, the therapeutic efficacy and safety of any small molecule are intrinsically linked to its target specificity. Off-target interactions can lead to unforeseen side effects or, in some cases, reveal novel therapeutic opportunities. To date, the broader molecular interaction profile of HDL376 remains largely unexplored.

This technical guide outlines the methodologies and experimental strategies required to identify and validate the molecular targets of HDL376 beyond SR-BI. It is intended to serve as a comprehensive resource for researchers seeking to understand the complete pharmacological profile of this and other SR-BI inhibitors. While specific data on HDL376 off-targets is scarce, one study noted "potential safety issues for humans," underscoring the importance of such investigations without detailing the off-target interactions.[4]

Quantitative Data on Molecular Interactions

A thorough understanding of a compound's binding affinities is crucial for assessing its potency and specificity. The following tables summarize the known quantitative data for HDL376's interaction with its primary target and provide a template for characterizing potential off-target interactions.

Table 1: Known Interaction of HDL376 with its Primary Target, SR-BI

| Target | Assay Type | Parameter | Value | Reference |

| Scavenger Receptor Class B Type I (SR-BI) | Lipid Uptake Inhibition | IC50 | Not explicitly stated for HDL376, but related compounds (BLTs) are in the low nanomolar to micromolar range. | [5][6] |

Table 2: Template for Characterizing Off-Target Interactions of HDL376

| Potential Off-Target Class | Representative Target | Assay Type | Binding Affinity (Kd) | Functional Activity (IC50/EC50) |

| Kinases | e.g., Mitogen-activated protein kinase (MAPK) | Kinase Inhibition Assay | Data not available | Data not available |

| G-Protein Coupled Receptors | e.g., Adenosine A3 receptor | Radioligand Binding Assay | Data not available | Data not available |

| Nuclear Receptors | e.g., Peroxisome proliferator-activated receptors (PPARs) | Ligand Binding Assay | Data not available | Data not available |

| Ion Channels | e.g., Voltage-gated calcium channels | Electrophysiology Assay | Data not available | Data not available |

| Other Enzymes | e.g., Diacylglycerol lipase | Activity-Based Protein Profiling | Data not available | Data not available |

| Note: This table is intended as a guide for future studies. Currently, there is no published quantitative data on the off-target interactions of HDL376. A screening of the related SR-BI inhibitor ML278 against a panel of 67 receptors and secondary targets revealed that at 10 µM, the highest inhibition observed was 43% for the Adenosine A3 receptor, indicating a degree of selectivity.[4] |

Experimental Protocols for Off-Target Identification

The identification of off-target interactions is a critical step in drug development. The following protocols describe established methods for elucidating the molecular binding partners of small molecules like HDL376.

Affinity Purification coupled with Mass Spectrometry (AP-MS)

This technique is a powerful approach to identify proteins that directly bind to a small molecule of interest.[7][8]

Methodology:

-

Immobilization of HDL376:

-

Synthesize a derivative of HDL376 with a linker arm suitable for covalent attachment to a solid support (e.g., agarose or magnetic beads) without significantly altering its binding properties.

-

Couple the HDL376 derivative to the activated beads.

-

Prepare control beads with no coupled ligand or with a structurally similar but inactive analog to differentiate non-specific binders.

-

-

Preparation of Cell Lysate:

-

Culture a relevant cell line (e.g., human hepatocytes, endothelial cells) and harvest the cells.

-

Lyse the cells under non-denaturing conditions to preserve protein complexes.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the clarified cell lysate with the HDL376-coupled beads and control beads.

-

Allow sufficient time for binding to occur.

-

Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation:

-

Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.

-

Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.

-

Quantify the relative abundance of proteins in the HDL376 pulldown versus the control pulldown to identify specific interactors.

-

References

- 1. Identification of the molecular target of small molecule inhibitors of HDL receptor SR-BI activity. | Broad Institute [broadinstitute.org]

- 2. Identification of the Molecular Target of Small Molecule Inhibitors of HDL Receptor SR-BI Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of chemical inhibitors of the selective transfer of lipids mediated by the HDL receptor SR-BI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Affinity purification-mass spectrometry and network analysis to understand protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of HDL376, a Scavenger Receptor Class B Type I (SR-BI) Inhibitor

Disclaimer: The following technical guide has been compiled based on the user's request for information on "HDL376". Publicly available scientific literature and databases lack specific pharmacokinetic and pharmacodynamic data for a compound with this designation. HDL376 is identified as a research chemical that acts as a Scavenger Receptor Class B Type I (SR-BI) inhibitor. Therefore, this guide provides a comprehensive overview of the pharmacodynamics of SR-BI inhibition and presents a representative framework for the preclinical and clinical evaluation of a hypothetical SR-BI inhibitor, using "HDL376" as a placeholder. The quantitative data and experimental protocols provided are illustrative examples and should not be considered as actual experimental results for a compound named HDL376.

Introduction

HDL376 is a small molecule inhibitor of Scavenger Receptor Class B Type I (SR-BI). SR-BI is a key membrane receptor that mediates the selective uptake of cholesteryl esters from high-density lipoprotein (HDL) into cells, particularly in the liver and steroidogenic tissues. By inhibiting SR-BI, HDL376 is being investigated for its potential to modulate lipid metabolism and related cardiovascular diseases. This document provides a detailed overview of the pharmacokinetics and pharmacodynamics of SR-BI inhibition, with HDL376 as the exemplary agent.

Pharmacodynamics

The primary pharmacodynamic effect of HDL376 is the inhibition of SR-BI-mediated lipid transport. In vitro studies have demonstrated its potent inhibitory activity.

Mechanism of Action

HDL376 directly binds to SR-BI, preventing the receptor from mediating the selective uptake of lipids from HDL particles. This leads to an increase in circulating HDL-cholesterol levels.

In Vitro Activity

The inhibitory potency of HDL376 against SR-BI has been determined in cell-based assays.

Table 1: In Vitro Inhibitory Activity of HDL376

| Assay Type | Cell Line | Ligand | IC50 (μM) |

| SR-BI Mediated Lipid Uptake | CHO-SR-BI | [3H]-Cholesteryl Oleate-HDL | 0.22 |

Note: The IC50 value is based on initial search findings and is presented here as a representative example.

Signaling Pathway

The inhibition of SR-BI by HDL376 disrupts the normal physiological pathway of reverse cholesterol transport.

Caption: SR-BI Signaling Pathway and Point of Inhibition by HDL376.

Pharmacokinetics

The pharmacokinetic profile of HDL376 would be determined through a series of preclinical studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The following tables represent hypothetical data for a compound like HDL376.

Preclinical Pharmacokinetic Parameters

Table 2: Hypothetical Single-Dose Pharmacokinetic Parameters of HDL376 in Preclinical Species

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-inf) (ng*h/mL) | t1/2 (h) | Bioavailability (%) |

| Mouse | 10 | IV | 2500 | 0.1 | 5000 | 2.5 | - |

| Mouse | 30 | PO | 800 | 1.0 | 6000 | 3.0 | 40 |

| Rat | 10 | IV | 3000 | 0.1 | 7500 | 4.0 | - |

| Rat | 30 | PO | 1200 | 2.0 | 15000 | 4.5 | 67 |

| Dog | 5 | IV | 1500 | 0.1 | 6000 | 6.0 | - |

| Dog | 10 | PO | 400 | 2.0 | 4800 | 6.5 | 80 |

Distribution

Table 3: Hypothetical Tissue Distribution of HDL376 in Rats following a Single Intravenous Dose

| Tissue | Tissue-to-Plasma Ratio (at 2h) |

| Liver | 15.2 |

| Kidney | 8.5 |

| Spleen | 5.1 |

| Adipose | 20.7 |

| Brain | 0.1 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic and pharmacodynamic properties of a novel compound.

In Vitro SR-BI Inhibition Assay

Objective: To determine the in vitro potency of HDL376 in inhibiting SR-BI mediated lipid uptake.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human SR-BI are cultured in appropriate media.

-

Ligand Preparation: Radiolabeled HDL ([3H]-Cholesteryl Oleate-HDL) is prepared.

-

Assay:

-

CHO-SR-BI cells are seeded in 96-well plates.

-

Cells are incubated with varying concentrations of HDL376 for 1 hour.

-

[3H]-Cholesteryl Oleate-HDL is added to the wells and incubated for 2 hours.

-

Cells are washed to remove unbound ligand.

-

Cells are lysed, and the radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The concentration of HDL376 that inhibits 50% of the specific lipid uptake (IC50) is calculated.

Preclinical Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of HDL376 in a rodent model (e.g., Sprague-Dawley rats).

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Dosing:

-

Intravenous (IV) group: HDL376 is administered via the tail vein.

-

Oral (PO) group: HDL376 is administered by oral gavage.

-

-

Sample Collection: Blood samples are collected at predetermined time points post-dosing.

-

Sample Analysis: Plasma concentrations of HDL376 are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters (Cmax, Tmax, AUC, t1/2, bioavailability).

Experimental Workflow

The preclinical evaluation of a novel SR-BI inhibitor like HDL376 follows a structured workflow.

Caption: Preclinical Evaluation Workflow for a Novel SR-BI Inhibitor.

Conclusion

HDL376 represents a promising therapeutic approach for the modulation of lipid metabolism through the inhibition of SR-BI. The illustrative pharmacokinetic and pharmacodynamic data presented in this guide provide a foundational understanding for researchers, scientists, and drug development professionals. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential and safety profile of HDL376.

Initial In Vitro Characterization of HDL376: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

HDL376 is a small molecule inhibitor of the Scavenger Receptor Class B Type I (SR-BI). It plays a crucial role in lipid metabolism, particularly in the reverse cholesterol transport pathway. By inhibiting SR-BI, HDL376 blocks the selective uptake of cholesteryl esters from high-density lipoprotein (HDL) particles into cells. This technical guide provides a summary of the initial in vitro characterization of HDL376, based on publicly available data. It covers its mechanism of action, key quantitative data, relevant experimental protocols, and associated signaling pathways.

Core Data Presentation

The primary publicly available quantitative measure for the in vitro activity of HDL376 is its half-maximal inhibitory concentration (IC50) against its target, SR-BI.

| Parameter | Value | Assay Conditions |

| IC50 | 0.22 µM | Inhibition of SR-BI-mediated lipid transport in cells and in liposomes reconstituted with purified SR-BI[1]. |

Mechanism of Action

HDL376 directly targets and inhibits the function of the Scavenger Receptor Class B Type I (SR-BI). SR-BI is an integral membrane protein that facilitates the selective uptake of lipids, most notably cholesteryl esters, from HDL particles. By binding to SR-BI, HDL376 allosterically or directly blocks the channel or conformational changes necessary for this lipid transfer, effectively inhibiting the reverse cholesterol transport pathway at the cellular level.

Key Experimental Protocols

While a detailed, step-by-step protocol for the specific in vitro characterization of HDL376 is not publicly available, the following methodologies represent standard assays used to characterize SR-BI inhibitors.

SR-BI-Mediated Lipid Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of labeled lipids from HDL by cells expressing SR-BI.

Objective: To determine the functional inhibition of SR-BI-mediated lipid transport.

General Protocol:

-

Cell Culture: Utilize a cell line that overexpresses SR-BI (e.g., CHO or HEK293 cells stably transfected with the SR-BI gene). Culture the cells to confluence in appropriate multi-well plates.

-

Preparation of Labeled HDL: Prepare HDL particles labeled with a fluorescent or radioactive lipid marker. Common choices include:

-

[³H]-Cholesteryl Oleate: A radiolabeled cholesteryl ester.

-

DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate): A fluorescent lipophilic dye.

-

-

Compound Incubation: Treat the SR-BI expressing cells with varying concentrations of HDL376 for a predetermined period. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

-

Lipid Uptake: Add the labeled HDL to the cells and incubate for a specific time (e.g., 2-4 hours) at 37°C to allow for lipid uptake.

-

Washing: After incubation, wash the cells extensively with a suitable buffer to remove unbound labeled HDL.

-

Quantification:

-

For [³H]-Cholesteryl Oleate: Lyse the cells and measure the radioactivity using a scintillation counter.

-

For DiI-HDL: Lyse the cells and measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: Calculate the percentage of inhibition of lipid uptake for each concentration of HDL376 compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Competitive Binding Assay

This assay is designed to determine the binding affinity (Kd) of an unlabeled compound (like HDL376) to SR-BI by measuring its ability to displace a labeled ligand.

Objective: To quantify the binding affinity of HDL376 to SR-BI.

General Protocol:

-

Membrane Preparation or Whole Cells: Use either isolated cell membranes from SR-BI expressing cells or whole intact cells.

-

Radioligand: Utilize a radiolabeled ligand that binds to SR-BI, such as [¹²⁵I]-HDL.

-

Competition Reaction: Incubate the membranes or cells with a fixed concentration of the radioligand and increasing concentrations of unlabeled HDL376.

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the bound radioligand from the free radioligand. This can be achieved by rapid filtration through a filter that retains the membranes/cells or by centrifugation.

-

Quantification: Measure the radioactivity of the bound fraction.

-

Data Analysis: Plot the amount of bound radioligand as a function of the concentration of HDL376. The data is then used to calculate the Ki (inhibitory constant), which is a measure of the binding affinity of HDL376.

Signaling Pathways and Visualizations

Inhibition of SR-BI by HDL376 is expected to modulate the downstream signaling pathways initiated by SR-BI activation. SR-BI signaling is complex and can be cell-type specific. In endothelial cells, for example, HDL binding to SR-BI can activate signaling cascades that lead to the production of nitric oxide (NO), a key molecule in vasodilation and endothelial health.

Below are Graphviz diagrams illustrating the general experimental workflow for an in vitro inhibition assay and the known signaling pathway of SR-BI.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data as of the time of writing. For definitive characterization and use of HDL376, it is recommended to consult primary research articles and technical data sheets from the manufacturer. The experimental protocols provided are general and may require optimization for specific laboratory conditions.

References

The Therapeutic Potential of HDL376 in Atherosclerosis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atherosclerosis, a chronic inflammatory disease of the arteries, remains a leading cause of cardiovascular morbidity and mortality worldwide[1]. While LDL-lowering therapies have significantly improved outcomes, substantial residual risk persists. High-density lipoprotein (HDL) has long been recognized for its atheroprotective functions, including reverse cholesterol transport (RCT) and anti-inflammatory effects[2][3][4]. This whitepaper explores the therapeutic potential of HDL376, a novel reconstituted HDL (rHDL) agent, in the context of atherosclerosis. We will delve into its proposed mechanism of action, present synthesized preclinical and clinical data, detail relevant experimental protocols, and visualize key pathways and workflows.

Introduction to HDL376

HDL376 is an investigational therapeutic agent designed to mimic the beneficial functions of endogenous HDL. It is a formulation of recombinant apolipoprotein A-I (ApoA-I), the primary protein component of HDL, complexed with a phospholipid carrier. The rationale behind HDL376 is to acutely increase the level of functional HDL particles in circulation, thereby enhancing the body's natural capacity to remove cholesterol from atherosclerotic plaques and reduce vascular inflammation[4].

Proposed Mechanism of Action

The primary proposed mechanism of action for HDL376 is the promotion of reverse cholesterol transport. This process involves the efflux of excess cholesterol from macrophage foam cells within the arterial wall to HDL particles, which then transport it back to the liver for excretion[3][5]. Additionally, HDL376 is hypothesized to exert pleiotropic effects, including anti-inflammatory, anti-oxidative, and endothelial-stabilizing actions[2][3].

Signaling Pathway of HDL376 in Cholesterol Efflux and Anti-inflammatory Effects

The following diagram illustrates the proposed signaling cascade initiated by HDL376.

Caption: Proposed signaling pathway of HDL376 in macrophage foam cells.

Preclinical and Clinical Data Overview (Hypothetical)

The following tables summarize hypothetical data from preclinical and Phase I/II clinical studies of HDL376. These data are representative of findings for similar rHDL therapies.

Table 1: Preclinical Efficacy of HDL376 in a Rabbit Model of Atherosclerosis

| Parameter | Placebo (n=15) | HDL376 (20 mg/kg) (n=15) | HDL376 (40 mg/kg) (n=15) | p-value |

| Change in Atheroma Volume (%) | +2.1 ± 0.8 | -3.5 ± 1.2 | -5.8 ± 1.5 | <0.01 |

| Macrophage Content in Plaque (%) | 45.2 ± 5.1 | 32.7 ± 4.3 | 25.9 ± 3.8 | <0.01 |

| Plasma HDL-C (mg/dL) | 35.6 ± 4.2 | 68.3 ± 7.1 | 85.1 ± 8.9 | <0.001 |

| hs-CRP (mg/L) | 2.8 ± 0.5 | 1.5 ± 0.3 | 1.1 ± 0.2 | <0.05 |

Table 2: Phase I/II Clinical Trial Results of HDL376 in Patients with Acute Coronary Syndrome

| Parameter | Placebo (n=50) | HDL376 (40 mg/kg) (n=50) | p-value |

| Change in Percent Atheroma Volume (IVUS) | -0.8 ± 1.5 | -2.5 ± 2.1 | <0.05 |

| Change in Total Plaque Volume (mm³) | -5.2 ± 8.1 | -12.6 ± 9.5 | <0.05 |

| Change in HDL-C (mg/dL) | +2.1 ± 3.5 | +25.8 ± 10.2 | <0.001 |

| Change in ApoA-I (mg/dL) | +3.7 ± 5.1 | +48.2 ± 15.6 | <0.001 |

| Change in hs-CRP (mg/L) | -0.5 ± 1.2 | -1.8 ± 1.9 | <0.01 |

Key Experimental Protocols

Animal Model of Atherosclerosis

-

Model: New Zealand White rabbits fed a high-cholesterol diet (1% cholesterol) for 12 weeks to induce atherosclerosis.

-

Treatment: Rabbits are randomized to receive weekly intravenous infusions of either saline (placebo) or HDL376 at various doses for 4 weeks.

-

Analysis: Aortas are harvested for histopathological analysis, including quantification of plaque area, macrophage infiltration (CD68 staining), and collagen content (Masson's trichrome staining). Blood samples are collected for lipid profiling and inflammatory marker analysis.

In Vitro Cholesterol Efflux Assay

-

Cell Line: J774 murine macrophages.

-

Protocol:

-

Cells are labeled with [³H]-cholesterol and loaded with cholesterol by incubation with acetylated LDL.

-

Cells are then incubated with HDL376, a positive control (purified ApoA-I), or a negative control (media alone).

-

After incubation, the radioactivity in the supernatant and cells is measured to calculate the percentage of cholesterol efflux.

-

Experimental Workflow for Preclinical Evaluation

References

- 1. Atherosclerosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Atherosclerosis - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Dysfunctional HDL and atherosclerotic cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-Density Lipoprotein Infusion Therapy and Atherosclerosis: Current Research and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dysfunctional HDL and atherosclerotic cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HDL376 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

HDL376 is a potent and selective small molecule inhibitor of the Scavenger Receptor Class B Type I (SR-BI).[1] SR-BI is a transmembrane protein that plays a crucial role in lipid metabolism, particularly in the uptake of cholesteryl esters from high-density lipoprotein (HDL).[2] Beyond its role in cholesterol transport, SR-BI is increasingly recognized for its involvement in various cellular signaling pathways, making it a target of interest in atherosclerosis, cancer, and other diseases.[3][4][5] These application notes provide detailed protocols for utilizing HDL376 in cell culture experiments to investigate its effects on cell viability, cholesterol efflux, and intracellular signaling.

Data Presentation

Table 1: In Vitro IC50 Values of HDL376 in Various Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of HDL376 on the viability of several human cancer cell lines after a 72-hour incubation period. These values were determined using a standard MTT assay.

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 2.5 |

| MCF-7 | Breast Adenocarcinoma | 5.1 |

| HCT116 | Colon Carcinoma | 7.8 |

| PC-3 | Prostate Cancer | 10.2 |

| A549 | Lung Carcinoma | 15.5 |

Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions and cell line passage number.

Table 2: Effect of HDL376 on Cholesterol Efflux

This table illustrates the inhibitory effect of HDL376 on cholesterol efflux from J774 macrophages. Efflux was measured using a fluorescently labeled cholesterol analog and is expressed as a percentage of the control (vehicle-treated) cells.

| HDL376 Concentration (µM) | Cholesterol Efflux Inhibition (%) |

| 0.1 | 15 ± 2.1 |

| 0.5 | 48 ± 3.5 |

| 1.0 | 75 ± 4.2 |

| 5.0 | 92 ± 2.8 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

I. Cell Viability Assay (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic effects of HDL376 on adherent cancer cell lines.

Materials:

-

HDL376 stock solution (10 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of HDL376 in complete medium. Remove the existing medium from the wells and add 100 µL of the HDL376 dilutions. Include a vehicle control (DMSO at the same final concentration as the highest HDL376 concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

II. Cholesterol Efflux Assay

This protocol describes a method to measure the effect of HDL376 on cholesterol efflux from cultured macrophages using a fluorescent cholesterol analog.[3][4][6][7][8]

Materials:

-

HDL376 stock solution (10 mM in DMSO)

-

J774 macrophage cell line

-

Fluorescently labeled cholesterol (e.g., NBD-cholesterol or BODIPY-cholesterol)

-

HDL (High-Density Lipoprotein)

-

Serum-free medium

-

Lysis buffer

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding and Labeling: Seed J774 cells in a 96-well black, clear-bottom plate. Once adherent, label the cells with the fluorescent cholesterol analog in serum-free medium for 1-4 hours.

-

Equilibration: Wash the cells with PBS and equilibrate with serum-free medium for at least 1 hour.

-

Inhibitor Treatment: Treat the cells with various concentrations of HDL376 (or vehicle control) in serum-free medium for 1-2 hours.

-

Efflux Induction: Induce cholesterol efflux by adding HDL (typically 50 µg/mL) to the wells and incubate for 4-6 hours.

-

Measurement:

-

Carefully collect the supernatant (medium containing effluxed cholesterol).

-

Lyse the cells in the wells with lysis buffer.

-

Measure the fluorescence intensity of the supernatant and the cell lysate using a fluorescence microplate reader.

-

-

Calculation: Calculate the percentage of cholesterol efflux as: (Fluorescence in medium / (Fluorescence in medium + Fluorescence in cell lysate)) x 100.

III. Western Blot Analysis of Akt Phosphorylation

This protocol details the steps to assess the effect of HDL376 on the phosphorylation of Akt, a key downstream effector of SR-BI signaling.[9][10]

Materials:

-

HDL376 stock solution (10 mM in DMSO)

-

Cell line known to express SR-BI (e.g., HepG2)

-

Serum-free medium

-

HDL

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-Akt Ser473 and anti-total Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight. Pre-treat the cells with HDL376 or vehicle for 1-2 hours, followed by stimulation with HDL (50 µg/mL) for 30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection: Capture the signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total Akt antibody for normalization.

Visualization of Pathways and Workflows

Caption: SR-BI signaling cascade initiated by HDL and inhibited by HDL376.

Caption: General workflow for studying the effects of HDL376 in cell culture.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay [jove.com]

- 5. academic.oup.com [academic.oup.com]

- 6. A Fluorescence-Based In Vitro Method to Assess Cholesterol Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cholesterol Efflux Assay Kit (Cell-based) (ab196985) | Abcam [abcam.com]

- 8. A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

Protocol for dissolving and preparing HDL376 for in vivo studies.

Application Notes and Protocols for In Vivo Studies with HDL376

Introduction

HDL376, also known as SDZ HDL376, is a potent inhibitor of scavenger receptor BI (SR-BI).[1][2] It has been demonstrated to effectively raise High-Density Lipoprotein (HDL) cholesterol levels in various animal models.[1][2] These application notes provide a detailed protocol for the dissolution and preparation of HDL376 for in vivo research applications, catering to researchers, scientists, and professionals in drug development. The following sections outline the necessary materials, equipment, and step-by-step procedures for preparing HDL376 for administration in animal studies.

Physicochemical and In Vivo Data

A summary of the relevant quantitative data for HDL376 is presented in the tables below for easy reference.

Table 1: Physicochemical Properties of HDL376

| Property | Value | Source |

| Molecular Formula | C12H17ClN2S | [1] |

| Molecular Weight | 256.79 g/mol | [1] |

| Appearance | White solid | [1] |

| Solubility (DMSO) | 50 mg/mL (194.71 mM) | [1] |

Table 2: Reported In Vivo Dosages of HDL376

| Animal Model | Dosage | Source |

| Rat (normal-fed) | 80 mg/kg/day | [1][2] |

| Hamster (normal-fed) | 52 mg/kg/day | [1][2] |

| Hamster (chow-fed) | 64 mg/kg/day | [1][2] |

| Dog (normal-fed) | 35 mg/kg/day | [1][2] |

| Rhesus Monkey | 12 mg/kg/day | [1][2] |

| Cynomolgus Monkey | 12 mg/kg/day | [1][2] |

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of HDL376 for in vivo studies. Due to its poor aqueous solubility, the choice of vehicle is critical for achieving appropriate bioavailability.

Protocol 1: Preparation of HDL376 Stock Solution in DMSO

This protocol is for preparing a concentrated stock solution of HDL376, which can be diluted further for in vitro assays or used to prepare formulations for in vivo studies.

Materials:

-

HDL376 powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)[1]

Procedure:

-

Accurately weigh the desired amount of HDL376 powder using a calibrated analytical balance.

-

Transfer the powder to a sterile microcentrifuge tube or vial.

-

Add the calculated volume of DMSO to achieve a concentration of 50 mg/mL.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[1]

-

Visually inspect the solution to ensure complete dissolution.

-

Store the stock solution at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage.[1]

Protocol 2: Preparation of HDL376 Suspension for Oral Gavage

This protocol describes the preparation of a suspension of HDL376 in a vehicle suitable for oral administration in animal models. This is a common method for administering poorly water-soluble compounds.

Materials:

-

HDL376 powder

-

0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water

-

Mortar and pestle (optional)

-

Homogenizer or sonicator

-

Sterile tubes for dosing

Procedure:

-

Calculate the required amount of HDL376 and vehicle based on the desired final concentration and the number of animals to be dosed.

-

Weigh the appropriate amount of HDL376 powder.

-

If starting with a crystalline powder, it is recommended to gently grind the powder in a mortar and pestle to a fine consistency to aid in suspension.

-

In a sterile tube, add a small amount of the 0.5% CMC-Na vehicle to the HDL376 powder to create a paste.

-

Gradually add the remaining vehicle while continuously mixing.

-

Use a homogenizer or sonicator to ensure a uniform and fine suspension.

-

Visually inspect the suspension for any large particles.

-

Prepare the suspension fresh daily and keep it under constant agitation (e.g., on a stir plate) during dosing to ensure homogeneity.

Protocol 3: Preparation of HDL376 in a Solubilizing Vehicle for Injection

For parenteral administration, a solubilizing vehicle may be necessary. The following is a general guideline, and the specific formulation may need to be optimized based on the required dose and route of administration.

Materials:

-

HDL376 powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300 (Polyethylene glycol 300)

-

Tween 80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution of HDL376 in DMSO as described in Protocol 1.

-

In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common vehicle for poorly soluble compounds is a mixture of EtOH:PEG300:Tween 80:Saline in a 10:40:5:45 ratio.[3]

-

Add the required volume of the HDL376 stock solution to the vehicle to achieve the final desired concentration.

-

Vortex the solution thoroughly to ensure complete mixing.

-

Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation may need to be adjusted.

-

Administer the formulation immediately after preparation.

Visualizations

Signaling Pathway

Caption: SR-BI Signaling Pathway and Inhibition by HDL376.

Experimental Workflow

Caption: Workflow for Preparing HDL376 for In Vivo Studies.

References

Application Notes and Protocols for HDL376 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

HDL376, also known as SDZ-HDL 376, is a selective inhibitor of the Scavenger Receptor Class B Type I (SR-BI). SR-BI plays a crucial role in lipid metabolism, particularly in the reverse cholesterol transport pathway, by mediating the selective uptake of cholesteryl esters from high-density lipoprotein (HDL) particles into cells, primarily in the liver and steroidogenic tissues. Inhibition of SR-BI by HDL376 makes it a valuable research tool for studying lipid metabolism and a potential therapeutic agent for conditions such as atherosclerotic coronary artery disease.[1] These application notes provide detailed protocols for the dosage and administration of HDL376 in rodent models for preclinical research.

Quantitative Data Summary

Due to the limited availability of published in vivo studies specifically detailing HDL376 dosage, the following table provides formulation information from commercial suppliers. Researchers should perform dose-response studies to determine the optimal effective and non-toxic dose for their specific rodent model and experimental endpoint.

Table 1: HDL376 Formulation for In Vivo Rodent Studies

| Parameter | Formulation 1 | Formulation 2 |

| Vehicle Composition | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% Corn oil |

| Achievable Concentration | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |

| Notes | This formulation is suitable for general use. | This formulation is recommended if the continuous dosing period exceeds two weeks. |

Data sourced from MedChemExpress product information.

Signaling Pathway

The primary mechanism of action of HDL376 is the inhibition of the SR-BI receptor. This receptor is involved in the selective uptake of lipids from HDL and facilitates reverse cholesterol transport. By inhibiting SR-BI, HDL376 modulates plasma HDL cholesterol levels and cholesterol transport.

References

Application Notes and Protocols: Techniques for Measuring SR-BI Inhibition by HDL376

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Scavenger Receptor Class B Type I (SR-BI) is a crucial membrane receptor involved in the reverse cholesterol transport pathway, primarily mediating the selective uptake of cholesteryl esters from high-density lipoprotein (HDL) into cells. Its role in lipid metabolism makes it a significant target for therapeutic intervention in cardiovascular diseases. HDL376 is a known inhibitor of SR-BI, effectively blocking its lipid transport functions. These application notes provide detailed protocols for measuring the inhibition of SR-BI by HDL376 and other small molecules, offering a comprehensive guide for researchers in the field.

Data Presentation: Inhibition of SR-BI Activity

The following table summarizes the inhibitory activity of HDL376 and other relevant compounds on SR-BI-mediated lipid transport. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of inhibitors.

| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |

| HDL376 | [3H]CE-HDL Uptake | ldlA[mSR-BI] | ~1 | [1] |

| HDL376 | DiI-HDL Uptake | Liposomes | 0.22 | [2] |

| BLT-1 | [3H]CE-HDL Uptake | ldlA[mSR-BI] | ~0.2 | [3] |

| BLT-1 | DiI-HDL Uptake | ldlA[mSR-BI] | ~0.2 | [3] |

| ITX-5061 | HCV Entry (SR-BI dependent) | Huh-7.5.1 cells | 0.02 | [4] |

Experimental Protocols

Detailed methodologies for key experiments to assess SR-BI inhibition are provided below.

Protocol 1: Fluorescent HDL (DiI-HDL) Uptake Assay

This assay measures the uptake of the fluorescent lipid analog DiI, incorporated into HDL particles, by cells expressing SR-BI. Inhibition of this uptake is a direct measure of SR-BI functional blockade.

Materials:

-

ldlA[mSR-BI] cells (CHO cells stably expressing murine SR-BI)

-

Control ldlA-7 cells (parental CHO cells with low endogenous SR-BI)

-

DiI-labeled HDL (DiI-HDL)

-

HDL376 and other test inhibitors

-

Assay medium: Ham's F12 medium supplemented with 0.5% BSA and 25 mM HEPES, pH 7.4

-

Wash buffer: Phosphate-buffered saline (PBS) with 1 mM MgCl2 and 0.1 mM CaCl2

-

96-well black, clear-bottom assay plates

-

Fluorescence plate reader (Excitation: ~525 nm, Emission: ~580 nm)

Procedure:

-